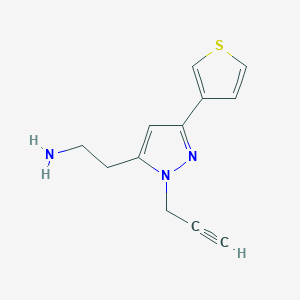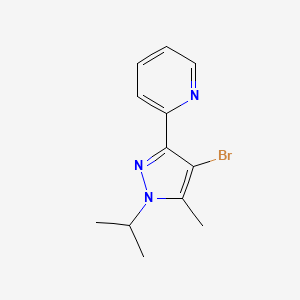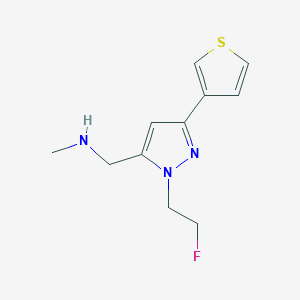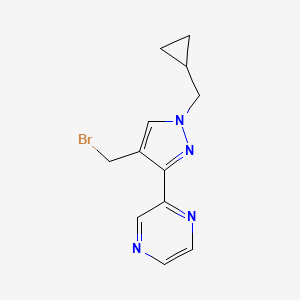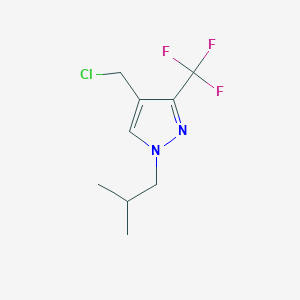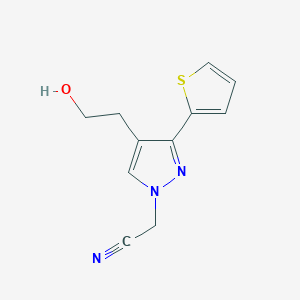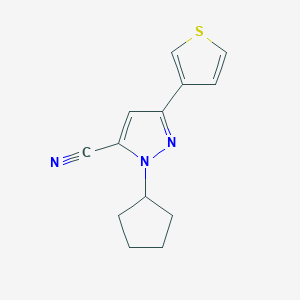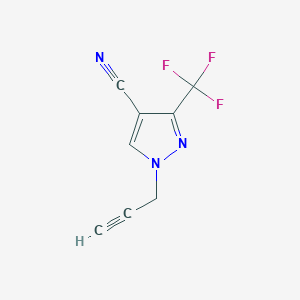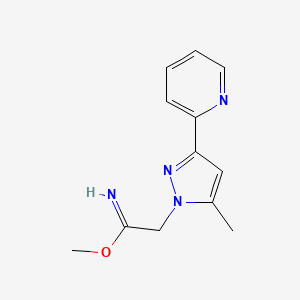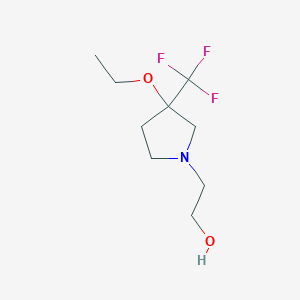
2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol
Vue d'ensemble
Description
This compound is a derivative of pyrrolidine, which is a five-membered ring containing nitrogen . The compound has an ethoxy group and a trifluoromethyl group attached to the pyrrolidine ring, and an ethanol group attached to the nitrogen of the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine ring, the ethoxy and trifluoromethyl groups attached to the ring, and the ethanol group attached to the nitrogen of the ring . The presence of these groups would likely influence the compound’s physical and chemical properties.Applications De Recherche Scientifique
Synthesis of Novel Compounds
A study conducted by Zanatta et al. (2001) demonstrates the synthesis of novel trifluoromethylated β-acetal-gem-diols, including compounds such as 4-alkoxy-4-ethoxy-1,1,1-trifluoro-butane-2,2-diols and 1-(2-alkoxytetrahydro-furan-3-yl)-2,2,2-trifluoro-ethane-1,1-diols. These compounds were synthesized from reactions involving 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and 1-(4,5-dihydro-furan-3-yl)-2,2,2-trifluoro-ethanone with sodium azide, demonstrating the compound's versatility in chemical synthesis for producing trifluoromethylated β-acetal-diols. The study further explores their application in synthesizing 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one, illustrating the compound's role in producing novel trifluoromethylated organic molecules Zanatta et al., 2001.
Metal-Free Cycloaddition Reactions
Alcaide, Almendros, Fernández, and Lázaro‐Milla (2015) present a method using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, related to the chemical structure , as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction with alkynes to afford substituted cyclobutenes. This uncatalyzed protocol highlights a room temperature synthesis technique that does not require irradiation or heating, showcasing the potential of related compounds in facilitating organic reactions under mild conditions Alcaide et al., 2015.
Catalytic and Synthetic Applications
Further research into related chemical structures involves the synthesis of complex organic molecules and intermediates for pharmaceutical and material science applications. Studies explore the synthesis of various organometallic complexes and ligands, demonstrating the utility of such compounds in catalyzing reactions, forming complex molecular structures, and understanding the mechanistic pathways of chemical reactions. For example, studies on the synthesis of palladium(II) complexes with (amino)pyridine ligands reveal insights into catalytic behaviors for the methoxycarbonylation of olefins, highlighting the broader implications of chemical synthesis involving similar structures Nyamato, Ojwach, Tshabalala, & Zulu, 2020.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2/c1-2-15-8(9(10,11)12)3-4-13(7-8)5-6-14/h14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTNGPDSJZENEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



